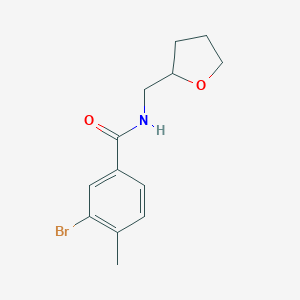
3-bromo-4-methyl-N-(oxolan-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methyl-N-(oxolan-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H16BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 3-position and a methyl group at the 4-position on the benzene ring Additionally, it has a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Amidation: The brominated product is then converted to the corresponding amide by reacting with tetrahydrofuran-2-ylmethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-bromo-4-methyl-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
3-bromo-4-methyl-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 3-bromo-4-methyl-N-(oxolan-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the tetrahydrofuran-2-ylmethyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved would require further experimental studies to elucidate.
相似化合物的比较
Similar Compounds
3-bromo-4-methylbenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and reactivity.
4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
3-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
Uniqueness
3-bromo-4-methyl-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the tetrahydrofuran-2-ylmethyl group. These functional groups can significantly influence its chemical reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
3-bromo-4-methyl-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16BrNO2/c1-9-4-5-10(7-12(9)14)13(16)15-8-11-3-2-6-17-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,16) |
InChI 键 |
WEHGXHAEMRDSAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B321845.png)
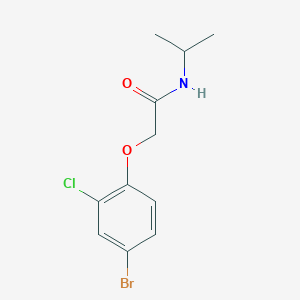
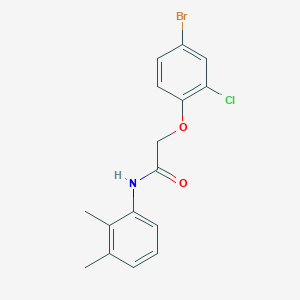
![4-tert-butyl-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B321850.png)
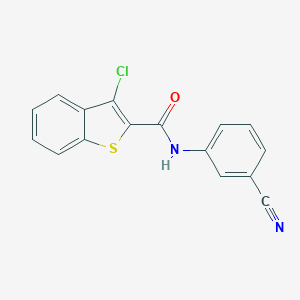
![4,6-DIMETHYL-1-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B321852.png)
![4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B321855.png)
![Ethyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate](/img/structure/B321857.png)
![4-tert-butyl-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B321858.png)
![4-tert-butyl-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B321859.png)
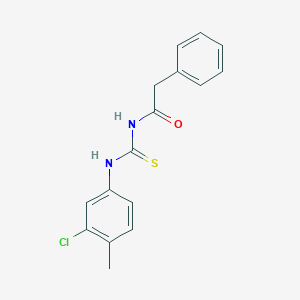
![2-phenoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide](/img/structure/B321861.png)
![N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE](/img/structure/B321867.png)
![N-(4-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321868.png)
